molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

Número de catálogo B1667867
Número CAS: 56518-41-3
Peso molecular: 339.19 g/mol
Clave InChI: BFCRRLMMHNLSCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brodimoprim is a structural derivative of trimethoprim. In brodimoprim, the 4- methoxy group of trimethoprim is replaced with a bromine atom . As trimethoprim, brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase .


Synthesis Analysis

An improved synthetic method of Brodimoprim was reported from 4-bromo-3,5-dimethoxybenzaldehyde .


Molecular Structure Analysis

Brodimoprim has a molecular formula of C13H15BrN4O2, with an average mass of 339.188 Da and a monoisotopic mass of 338.037842 Da . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Physical And Chemical Properties Analysis

Brodimoprim has a density of 1.5±0.1 g/cm3, a boiling point of 563.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 81.3±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 224.0±3.0 cm3 .

Aplicaciones Científicas De Investigación

Treatment of Acute Exacerbation of Chronic Bronchitis

  • Scientific Field: Clinical Medicine, specifically Pulmonology .
  • Summary of Application: Brodimoprim, a diaminopyrimidine, has been used in the treatment of acute exacerbations of chronic bronchitis . It has a broad spectrum of antimicrobial activity in vitro, which includes activity against most common lower respiratory tract pathogens .
  • Methods of Application: The relative clinical efficacy of this agent was assessed in a meta-analysis of 16 randomised nonblind studies in more than 450 patients with acute exacerbations of chronic bronchitis .
  • Results or Outcomes: Physician-rated global clinical efficacy with brodimoprim was greater than with amoxicillin, and equivalent to that evinced for doxycycline . There was no evidence of intergroup differences in this measure between patients receiving brodimoprim and ampicillin or cefaclor, but equivalence was unproven . Overall, global clinical efficacy tended to favor brodimoprim in comparison with all other agents .

Clinical and Bacteriological Pilot Study

  • Scientific Field: Clinical Medicine, specifically Infectious Diseases .
  • Summary of Application: Brodimoprim has been used in a clinical and bacteriological pilot study for acute exacerbations of chronic bronchitis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available resources .

Synergy against Enterococcus faecalis

  • Scientific Field: Microbiology .
  • Summary of Application: Brodimoprim has been studied for its synergistic effects against Enterococcus faecalis when combined with other antibiotics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available resources .

Pediatric Infections

  • Scientific Field: Pediatrics .
  • Summary of Application: Brodimoprim has been used in the treatment of pediatric infections, specifically upper respiratory tract infections .
  • Methods of Application: The study investigated the efficacy and tolerability of brodimoprim (10 mg/kg on the first day, 5 mg/kg/die onward) in the treatment of upper respiratory tract infections in children (age range: 2-14 years) .
  • Results or Outcomes: A total of 170 subjects were treated and 141 patients demonstrated a clinical recovery/improvement following the treatment period, with approximately the same recovery rate (83%) among the groups .

Bacterial Dihydrofolate Reductase Inhibitor

  • Scientific Field: Microbiology .
  • Summary of Application: Brodimoprim is a structural derivative of trimethoprim and is a selective inhibitor of bacterial dihydrofolate reductase . This makes it a potential candidate for treating bacterial infections.
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available resources .

Treatment of Bacterial Pharyngotonsillitis

  • Scientific Field: Otolaryngology .
  • Summary of Application: Brodimoprim has been used in the treatment of bacterial pharyngotonsillitis . It is a long-acting broad-spectrum antibacterial agent and a new selective inhibitor of bacterial dihydrofolate reductase .
  • Methods of Application: The study was performed in 68 children affected by bacterial pharyngotonsillitis. 37 were treated with brodimoprim and 31 with erythromycin 560 mg/kg/8 hours .
  • Results or Outcomes: Eradication of pathogens was documented in 27 subjects treated with brodimoprim and 28 with erythromycin in the pharyngotonsillitis group . The overall eradication in brodimoprim treated patients was 77% in comparison with 76% of eradication obtained in the control groups .

Treatment of Otitis Media

  • Scientific Field: Otolaryngology .
  • Summary of Application: Brodimoprim has been used in the treatment of otitis media .
  • Methods of Application: The study was performed in 50 patients affected by otitis media. 25 were treated with brodimoprim and 25 with amoxicillin/clavulanic acid 50 mg/kg/12 hours .
  • Results or Outcomes: Eradication of pathogens was documented in 22 subjects treated with brodimoprim and 16 with amoxicillin/clavulanic acid in the otitis group . The overall eradication in brodimoprim treated patients was 77% in comparison with 76% of eradication obtained in the control groups .

Treatment of Acute Sinusitis

  • Scientific Field: Otolaryngology .
  • Summary of Application: Brodimoprim has been used in the treatment of acute sinusitis .
  • Methods of Application: The study was performed in 52 patients affected by acute sinusitis. 25 were treated with brodimoprim and 27 with amoxicillin/clavulanic acid 50 mg/kg/12 hours .
  • Results or Outcomes: Eradication of pathogens was documented in 17 subjects treated with brodimoprim and 20 with amoxicillin/clavulanic acid in the sinusitis group . The overall eradication in brodimoprim treated patients was 77% in comparison with 76% of eradication obtained in the control groups .

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brodimoprim

CAS RN

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Brodimoprim
Reactant of Route 4
Brodimoprim
Reactant of Route 5
Reactant of Route 5
Brodimoprim
Reactant of Route 6
Reactant of Route 6
Brodimoprim

Citations

For This Compound
761
Citations
E Weidekamm - Journal of chemotherapy, 1993 - Taylor & Francis
Brodimoprim is a dihydrofolate reductase inhibitor which is highly active against a broad spectrum of gram-negative and gram-positive bacteria. Single dose pharmacokinetics and dose …
Number of citations: 16 www.tandfonline.com
C Benoit-Lemercier, E Bergogne-Berezin… - Journal of …, 1993 - Taylor & Francis
The antibacterial activity of brodimoprim (BDP) was compared to that of trimethoprim (TMP) and to 4 other antibiotics (3 β-lactams and one macrolide). The 237 tested strains were …
Number of citations: 6 www.tandfonline.com
SGB Amyes - Journal of chemotherapy, 1993 - Taylor & Francis
… Brodimoprim reaches equivalent levels in the serum as trimethoprim for the same dosage regimens but, unlike trimethoprim, brodimoprim has a long half-life. Brodimoprim has a similar …
Number of citations: 22 www.tandfonline.com
P Nicoletti, A Novelli, P Periti - Journal of chemotherapy, 1993 - Taylor & Francis
The activity of brodimoprim, a new diaminopyrimidine, against 385 recent clinical isolates of Gram-positive cocci and Gram-negative bacilli was in vitto tested by the disk sensitivity test (…
Number of citations: 3 www.tandfonline.com
M Stephan-Güldner - Journal of chemotherapy, 1993 - Taylor & Francis
… The acute toxicity of brodimoprim after oral administration is low. In repeated dose studies in … the tests performed with brodimoprim. In comparison brodimoprim shows the typical toxicity …
Number of citations: 10 www.tandfonline.com
CJ Thomson - Journal of chemotherapy, 1993 - Taylor & Francis
Trimethoprim and brodimoprim act by selectively inhibiting bacterial dihydrofolate reductase. There are a number of mechanisms by which bacteria can develop resistance to these …
Number of citations: 27 www.tandfonline.com
AR Braunsteiner, F Finsinger - Journal of chemotherapy, 1993 - Taylor & Francis
… Brodimoprim has been found to exhibit good therapeutic efficacy in upper and lower respira… had received brodimoprim and 848 received a comparative agent. In the brodimoprim group, …
Number of citations: 14 www.tandfonline.com
P Careddu, C Bellosta, T Tonelli… - Journal of …, 1993 - Taylor & Francis
… brodimoprim and 28 with erythromycin in the pharyngotonsillitis group, in 22 subjects treated with brodimoprim … group and in 17 subjects treated with brodimoprim and 20 with amoxcillin/…
Number of citations: 10 www.tandfonline.com
PC Braga, M Dal Sasso, S Maci… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… Brodimoprim uptake by PMNs was determined by a velocity-… g of brodimoprim per ml, PMNs accumulated brodimoprim (C/… The cellular uptake of brodimoprim was not affected by …
Number of citations: 10 journals.asm.org
RME Richards, JZ Xing - Journal of Antimicrobial Chemotherapy, 1996 - academic.oup.com
… brodimoprim and tnmethoprim at the same concentrations was approximately 1.5 times greater with brodimoprim … with 3/4 of the MIC of brodimoprim against cultures of both strains of E. …
Number of citations: 5 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.